Ethyl 1-Benzoylcyclopropanecarboxylate
Description
Significance of Cyclopropane (B1198618) Derivatives as Versatile Synthetic Building Blocks
Cyclopropane derivatives are far more than mere chemical curiosities; they are powerful tools in the hands of organic chemists. researchgate.netrsc.org The high ring strain of the cyclopropane core makes it susceptible to ring-opening reactions, providing a thermodynamic driving force for a variety of transformations. researchgate.net This reactivity allows cyclopropanes to act as three-carbon synthons in the formation of larger carbocyclic and heterocyclic systems. researchgate.net
The utility of cyclopropane derivatives is further enhanced by the diverse array of functional groups they can bear. These substituents not only influence the reactivity of the cyclopropane ring but also provide handles for subsequent chemical modifications. Consequently, cyclopropane-containing molecules are integral to the synthesis of numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgrochester.edu Their rigid, three-dimensional structure is also a valuable feature in drug design, helping to control the conformation of bioactive molecules. nih.gov
Overview of Donor-Acceptor Cyclopropanes (DACs)
A particularly reactive and synthetically useful class of cyclopropanes is the donor-acceptor cyclopropanes (DACs). These molecules are characterized by the presence of both an electron-donating group and an electron-withdrawing group on the cyclopropane ring, typically in a vicinal (1,2) or geminal (1,1) relationship. Ethyl 1-benzoylcyclopropanecarboxylate is a prime example of a geminally substituted DAC, with the benzoyl group acting as a strong electron acceptor and the ethyl carboxylate also contributing to the electron-deficient nature of the carbon atom to which they are attached.
The key structural feature of a DAC is the polarization of the cyclopropane ring caused by the opposing electronic effects of the donor and acceptor substituents. The donor group, often an alkoxy, aryloxy, or amino group, increases the electron density of the adjacent carbon atom. Conversely, the acceptor group, typically a carbonyl, ester, or nitrile, withdraws electron density. This electronic push-pull arrangement weakens the carbon-carbon bonds of the cyclopropane ring, rendering it more susceptible to cleavage.
DACs can be broadly classified based on the nature and substitution pattern of their donor and acceptor groups. The table below provides a general classification:
| Classification | Donor Group (D) | Acceptor Group (A) | Substitution Pattern | Example |
| 1,2-Disubstituted | Alkoxy, Aryl | Ester, Ketone | Vicinal | 2-Phenylcyclopropane-1,1-dicarboxylate |
| 1,1-Disubstituted | (Often part of a larger system) | Ketone, Ester | Geminal | This compound |
| Vinylcyclopropanes | Vinyl group | Ester, Ketone | - | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate |
The synthetic utility of DACs stems from their ability to undergo ring-opening reactions under relatively mild conditions, often initiated by a Lewis acid or a nucleophile. rsc.org The activation process typically involves the coordination of a Lewis acid to the acceptor group, which further enhances its electron-withdrawing ability and promotes the cleavage of the distal C-C bond of the cyclopropane ring. This generates a stabilized 1,3-dipole or a related reactive intermediate, which can then participate in a variety of subsequent transformations, including cycloadditions, rearrangements, and annulations. researchgate.net
Alternatively, nucleophilic attack on the carbon atom bearing the acceptor group can also induce ring opening. The choice of reaction conditions and the nature of the reaction partner can thus steer the transformation of a DAC towards a diverse range of molecular scaffolds.
Historical Context of this compound in Chemical Research
While pinpointing the exact first synthesis of this compound from available literature is challenging, its conceptual origins can be traced to the development of synthetic methodologies for cyclopropane rings in the mid-20th century. The synthesis of cyclopropyl (B3062369) ketones, a class of compounds to which this compound belongs, was a subject of investigation in the 1950s. acs.org
The most relevant and powerful method for the synthesis of such highly functionalized cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.orgrsc.org This strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. The fundamental principles of this reaction were established and refined throughout the latter half of the 20th century. rsc.orgrsc.org
The synthesis of this compound, or closely related derivatives, would have become feasible with the advent of MIRC reactions employing α-halocarbonyl compounds and activated alkenes. For instance, the reaction of an enolate derived from a β-keto ester with a suitable Michael acceptor containing a leaving group would provide a direct route to this class of compounds. The development of base-promoted and, later, enantioselective MIRC reactions provided chemists with the tools to construct such densely functionalized cyclopropanes with high efficiency and stereocontrol. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzoylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(15)13(8-9-13)11(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSICOONDGJJXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 1 Benzoylcyclopropanecarboxylate and Analogous Donor Acceptor Cyclopropanecarboxylates
Transition Metal-Catalyzed Cyclopropanation Approaches
Transition metal catalysis, particularly utilizing diazo compounds as carbene precursors, stands as a cornerstone for the synthesis of cyclopropanes. The reaction of a metal carbene with an olefin is a powerful and versatile method for forming the cyclopropane (B1198618) ring with high levels of control over stereochemistry.
Rhodium-Catalyzed Reactions with Diazo Compounds and Olefins
Rhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds and the subsequent transfer of the resulting carbene to an olefin. This methodology is widely employed for the synthesis of donor-acceptor cyclopropanes.
The general approach involves the reaction of an α-diazocarbonyl or an α-diazoester compound with an alkene in the presence of a rhodium catalyst, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄). The reaction proceeds through the formation of a rhodium-carbene intermediate, which then reacts with the olefin in a concerted, though often asynchronous, manner to yield the cyclopropane product. The use of α-diazoesters, in particular, is a well-established route to cyclopropanecarboxylates. These reactions are often highly diastereoselective, and the development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanations.
The direct synthesis of ethyl 1-benzoylcyclopropanecarboxylate via this method would involve the reaction of ethyl α-diazobenzoylacetate with ethylene (B1197577). The diazo compound, possessing both a benzoyl and an ethyl ester group, serves as the precursor to the donor-acceptor carbene. Upon catalysis by a rhodium(II) complex, this carbene would then be transferred to ethylene to form the desired cyclopropane ring. While specific literature examples detailing this exact transformation can be scarce, the general principles of rhodium-catalyzed cyclopropanation with substituted diazoesters are well-documented and provide a clear synthetic pathway.
Copper- and Ruthenium-Catalyzed Methods for Functionalized Cyclopropanes
While rhodium catalysts are prevalent, copper and ruthenium complexes have also emerged as powerful catalysts for the cyclopropanation of olefins with diazo compounds.
Copper-catalyzed methods have a long history in cyclopropanation chemistry. Catalysts such as copper(I) triflate and copper(II) acetylacetonate (B107027) are effective in promoting the decomposition of diazoacetates and their subsequent addition to alkenes. The mechanism is believed to involve the formation of a copper-carbene intermediate, which then reacts with the olefin. These reactions can provide good yields and diastereoselectivities, and the development of chiral ligands for copper has enabled asymmetric cyclopropanations. For the synthesis of donor-acceptor cyclopropanes, copper catalysts offer a viable and often more economical alternative to rhodium.
Ruthenium-catalyzed cyclopropanation has gained increasing attention as a versatile methodology. Ruthenium porphyrin and Ru(II)-Pheox complexes have been shown to be effective catalysts for the cyclopropanation of a variety of olefins, including electron-deficient ones, with ethyl diazoacetate. goettingen-research-online.de These catalysts can offer high diastereoselectivity and, with the use of chiral ligands, high enantioselectivity. goettingen-research-online.de The reaction mechanism is analogous to that of rhodium and copper, proceeding through a ruthenium-carbene intermediate.
| Catalyst Type | Typical Precursors | Key Features |
| Rhodium | α-Diazocarbonyls, α-Diazoesters | High efficiency, high diastereoselectivity, well-developed enantioselective variants. |
| Copper | Diazoacetates | Economical, good yields and diastereoselectivities, established asymmetric methods. |
| Ruthenium | Diazoacetates | High diastereoselectivity, effective for various olefins, emerging enantioselective systems. |
Nickel-Catalyzed Reductive Cross-Coupling Strategies
An alternative approach to the formation of cyclopropane rings that deviates from the use of diazo compounds is the nickel-catalyzed reductive cross-coupling of 1,3-dielectrophiles. This strategy involves the intramolecular coupling of two electrophilic centers to forge the carbon-carbon bond that closes the three-membered ring. For instance, 1,3-dimesylates derived from 1,3-diols can undergo a nickel-catalyzed reductive cyclization to afford alkylcyclopropanes. This method is tolerant of various functional groups and provides a pathway to cyclopropanes from readily available starting materials. While not a direct route to this compound, this strategy highlights a conceptually different approach to cyclopropane synthesis that could be adapted for analogous donor-acceptor systems.
Nucleophile-Initiated Cyclization Reactions
Nucleophile-initiated cyclization reactions provide a powerful set of tools for the construction of cyclopropane rings, particularly for donor-acceptor systems. These methods typically involve the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular substitution reaction to close the three-membered ring.
A prominent example is the Michael-Initiated Ring-Closure (MIRC) reaction. rsc.orgrsc.org This process involves the reaction of a Michael donor (a nucleophile) with a Michael acceptor that also contains a leaving group at the α- or β'-position. For the synthesis of a donor-acceptor cyclopropane like this compound, a plausible MIRC approach would involve the conjugate addition of a suitable nucleophile to an α,β-unsaturated compound bearing a leaving group. For instance, the reaction of an enolate derived from a β-keto ester with a vinyl sulfonium (B1226848) salt or a β-halo-α,β-unsaturated ester could lead to the formation of the cyclopropane ring after intramolecular displacement of the leaving group.
Another relevant method is the Corey-Chaykovsky reaction , which utilizes sulfur ylides to convert α,β-unsaturated carbonyl compounds into cyclopropanes. alfa-chemistry.comorganic-chemistry.orgadichemistry.com In this reaction, a sulfonium ylide acts as a nucleophile and adds to the β-carbon of the enone in a conjugate addition. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, displacing a dialkyl sulfide (B99878) and forming the cyclopropane ring. This method is particularly effective for the synthesis of cyclopropyl (B3062369) ketones. To synthesize this compound using this approach, a suitable α,β-unsaturated precursor would be required, which upon reaction with a sulfur ylide would yield the desired product.
| Reaction Name | Key Reagents | Mechanism |
| Michael-Initiated Ring-Closure (MIRC) | Michael donor, Michael acceptor with a leaving group | Conjugate addition followed by intramolecular nucleophilic substitution. rsc.orgrsc.org |
| Corey-Chaykovsky Reaction | Sulfur ylide, α,β-Unsaturated carbonyl compound | Conjugate addition of the ylide followed by intramolecular cyclization. alfa-chemistry.comorganic-chemistry.orgadichemistry.com |
Michael Initiated Ring Closure (MIRC) Reactions
The Michael Initiated Ring Closure (MIRC) reaction is a powerful method for the synthesis of cyclopropanes. This tandem reaction involves a Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. nih.govrsc.org
For the synthesis of analogs of this compound, a common MIRC approach involves the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with a nucleophile like a bromomalonate ester in the presence of a base. nih.gov The reaction proceeds through the initial 1,4-addition of the enolate derived from the bromomalonate to the chalcone. The resulting intermediate then undergoes an intramolecular SN2 reaction, where the newly formed enolate displaces the bromide ion to form the cyclopropane ring. nih.gov
Key features of this method include:
Accessible Starting Materials : Chalcones and malonate derivatives are readily available. nih.gov
Transition-Metal-Free Conditions : The reaction is typically promoted by a simple base. nih.gov
Stereocontrol : The reaction can be rendered asymmetric by using chiral phase-transfer catalysts, which allows for the synthesis of enantioenriched cyclopropanes. nih.gov
Research has shown that the choice of base, solvent, and catalyst is crucial for achieving high yields and stereoselectivities. For instance, in the asymmetric cyclopropanation of chalcones with diethyl bromomalonate, cinchona alkaloid-derived phase-transfer catalysts under liquid/liquid conditions with potassium carbonate as the base have proven effective. nih.gov The reaction is sensitive to the electronic properties of the chalcone, with electron-neutral and electron-deficient substrates generally providing better results than electron-rich ones. nih.gov
Table 1: Phase-Transfer Catalyzed MIRC Reaction of Bromomalonates with Chalcones nih.gov
| Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| Phenyl | 95 | 88:12 |
| 4-Chlorophenyl | 98 | 91:9 |
| 4-Bromophenyl | 97 | 90:10 |
| 3-Bromophenyl | 96 | 89:11 |
| 2-Chlorophenyl | 92 | 86:14 |
Reactions Involving Sulfur Ylides (Corey-Chaykovsky Reaction)
The Johnson-Corey-Chaykovsky reaction is a classic and widely used method for synthesizing cyclopropanes. wikipedia.org This reaction involves the addition of a sulfur ylide to an α,β-unsaturated ketone (an enone), such as chalcone, which is a direct precursor to the this compound scaffold. organic-chemistry.orgacs.org
The reaction mechanism with enones proceeds via a conjugate (1,4-) addition of the sulfur ylide to the Michael acceptor. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular 3-exo-tet ring closure, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (B87167) (or a sulfide) to form the cyclopropane ring. adichemistry.com Typically, stabilized sulfoxonium ylides (like dimethyloxosulfonium methylide, known as the Corey-Chaykovsky Reagent) favor 1,4-addition to give cyclopropanes, whereas less stable sulfonium ylides tend to undergo 1,2-addition to form epoxides. wikipedia.orgadichemistry.com
This methodology has been successfully applied to the synthesis of 1-acyl-2-arylcyclopropanes, which are key donor-acceptor cyclopropanes. researchgate.net For example, treating 2-hydroxychalcones with trimethylsulfoxonium (B8643921) iodide and sodium hydride in DMSO yields the corresponding donor-acceptor cyclopropanes in good yields. researchgate.net
Key features of this method are:
High Functional Group Tolerance : It is compatible with a wide range of functional groups. acs.org
Diastereoselectivity : The reaction is often diastereoselective, typically favoring the formation of the trans-cyclopropane isomer. wikipedia.orgadichemistry.com
Mild Reaction Conditions : The reaction can be performed under gentle conditions. acs.org
Electro-Generated Base Mediated Cyclopropanation
Electrochemical methods offer an environmentally friendly alternative for generating reactive intermediates in organic synthesis. beilstein-journals.org In electro-generated base (EGB) mediated cyclopropanation, a base is produced in situ through the electrochemical reduction of a precursor at the cathode. nih.gov This EGB then promotes the desired cyclization reaction.
One plausible mechanism involves the electrochemical reduction of a suitable precursor in the reaction medium to generate a basic species. beilstein-journals.orgnih.gov This base can then deprotonate a pro-nucleophile, such as an α-halo ester. The resulting carbanion can then participate in a cyclization reaction. For instance, the electrochemical reduction of alkyl 2-chloroacetates can lead to the formation of cyclopropane-1,2,3-tricarboxylates. beilstein-journals.org The process is believed to involve an EGB, possibly an enolate ion generated from the starting material, which initiates a cascade of Michael addition and intramolecular cyclization. nih.gov While direct synthesis of this compound using this method is not prominently documented, the principle can be extended to related systems. More recent developments in electrochemical cyclopropanation leverage nickel catalysis in continuous-flow systems, demonstrating broad substrate scope and tolerance to air and moisture. uva.nl
Intramolecular Cyclization and Annulation Strategies
Intramolecular reactions are highly efficient for constructing cyclic systems, including those containing cyclopropane rings. These strategies often involve designing a linear precursor that contains all the necessary atoms, which then undergoes cyclization under specific conditions.
One such strategy is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which leads to the formation of aza[3.1.0]bicycles. nih.gov While not directly forming the target molecule, this illustrates the principle of using a pre-formed cyclopropane to build more complex scaffolds. Another approach involves the intramolecular cyclopropanation of olefinic diazo compounds, catalyzed by transition metals. This method is a primary route to cyclopropane-fused ring systems. researchgate.net Annulation strategies, such as the (4+3) annulation of donor-acceptor cyclopropanes with dienes, are also employed to construct seven-membered rings, showcasing the synthetic versatility of the cyclopropane starting material. thieme-connect.com
Asymmetric Synthesis Approaches for Enantioenriched Cyclopropane Derivatives
The development of asymmetric methods to synthesize chiral, enantioenriched cyclopropanes is a significant area of research, as these compounds are valuable building blocks. researchgate.net Several catalytic strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric Phase-Transfer Catalysis : As mentioned in the MIRC section, chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, are effective in promoting the enantioselective reaction between chalcones and bromomalonates. nih.gov The catalyst forms a chiral ion pair with the enolate nucleophile, directing its approach to the Michael acceptor and controlling the stereochemistry of the final product. nih.gov
Transition Metal Catalysis : Chiral transition metal complexes are widely used to catalyze asymmetric cyclopropanations. Cobalt(II) complexes with D₂-symmetric chiral amidoporphyrin ligands have been shown to be highly efficient for the asymmetric cyclopropanation of a broad range of alkenes with α-heteroaryldiazomethanes, proceeding through a radical mechanism. nih.gov Similarly, chiral-at-metal Rhodium(III) complexes have been used to catalyze the asymmetric synthesis of cyclopropanes from vinyl sulfoxonium ylides. acs.org
Organocatalysis : Chiral organocatalysts, such as thiourea (B124793) derivatives, have been used to synthesize spirocyclopropyl oxindoles via MIRC reactions, demonstrating another avenue for achieving enantioselectivity. researchgate.net
These asymmetric methods provide access to cyclopropane derivatives with high enantiomeric excesses, which is crucial for applications in medicinal chemistry and total synthesis. nih.govrsc.org
Table 2: Asymmetric Synthesis of Cyclopropane Derivatives nih.gov
| Catalyst Type | Reaction Type | Typical Substrates | Reported Enantioselectivity (er or ee) |
|---|---|---|---|
| Chiral Phase-Transfer Catalyst (Cinchona Alkaloid) | MIRC | Chalcones, Bromomalonates | Up to 91:9 er |
| Co(II)-Amidoporphyrin Complex | Radical Cyclopropanation | Alkenes, Diazoalkanes | Excellent ee |
| Chiral Rh(III) Complex | Ylide Cyclopropanation | Alkenes, Vinyl Sulfoxonium Ylides | High ee |
| Cu(II)/Trisoxazoline | Ring-opening of D-A Cyclopropanes | D-A Cyclopropanes, 1,3-Diones | 79% to 99% ee |
Other Notable Synthetic Protocols for Cyclopropane Carboxylic Acid Derivatives
Beyond the major pathways, several other innovative methods have been developed for the synthesis of cyclopropane carboxylic acid derivatives.
Photoredox Catalysis : A photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade has been developed to synthesize functionalized cyclopropanes from aliphatic carboxylic acids and electron-deficient alkenes bearing an alkyl chloride. nih.govbris.ac.uk This method utilizes an organic photocatalyst and visible light under mild conditions and demonstrates excellent functional group tolerance. The mechanism involves a radical-polar crossover, where a carbanion intermediate is trapped in an intramolecular alkylation to form the cyclopropane ring. nih.gov
From Cyclopropyl Cyanide : A classical synthesis of cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide. orgsyn.orgyoutube.com This can be extended to substituted analogs.
Oxidation of Cyclopropanecarboxaldehyde (B31225) : Cyclopropanecarboxylic acid can be prepared by the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen. google.com The resulting acid can then be converted to various derivatives, such as esters. google.com
These methods highlight the ongoing innovation in the field, providing alternative and often milder or more sustainable routes to this important class of compounds. nih.govbris.ac.uk
Reactivity and Reaction Mechanisms of Ethyl 1 Benzoylcyclopropanecarboxylate
Ring-Opening Reactions of Donor-Acceptor Cyclopropanes
The inherent strain of the three-membered ring, combined with the electronic push-pull effect of the donor and acceptor substituents, makes the cyclopropane (B1198618) ring susceptible to cleavage. This reactivity is harnessed in a variety of synthetic transformations.
The interaction of Lewis acids with donor-acceptor cyclopropanes like Ethyl 1-benzoylcyclopropanecarboxylate is a common strategy to facilitate ring-opening. The Lewis acid coordinates to the carbonyl oxygen of the benzoyl group, which enhances its electron-withdrawing nature. This polarization weakens the adjacent C1-C2 bond, leading to its cleavage and the formation of a stabilized 1,3-dipole, often a zwitterionic intermediate. nih.govfigshare.com
For instance, studies on similar D-A cyclopropanes have shown that strong acids like trifluoromethanesulfonic acid (TfOH) can promote ring-opening to form a 1,3-dipolar species. globethesis.com The stability of this dipole is crucial for subsequent reactions. The general mechanism involves the Lewis acid activating the acceptor group, which triggers the heterolytic cleavage of the cyclopropane ring to generate the reactive 1,3-dipole intermediate. This intermediate is a key species that can be trapped in various cycloaddition reactions. wikipedia.org
Table 1: Lewis Acids in Ring-Opening of D-A Cyclopropanes
| Lewis Acid | Outcome of Reaction on Similar Substrates | Reference |
|---|---|---|
| SnCl₄ | Ring-opening followed by cyclization (vinylcyclopropane-cyclopentene rearrangement) | nih.gov |
| TiCl₄ | Ring-opening followed by proton elimination to form E,E-1,3-diene derivatives | nih.gov |
| Sc(OTf)₃ | Catalyzes 1,3-dipolar cycloaddition via presumed ring-opening | nih.gov |
The polarized nature of the D-A cyclopropane ring also makes it susceptible to attack by nucleophiles. Asymmetric catalysis has been successfully applied to these reactions to achieve high levels of enantioselectivity. nih.gov The nucleophilic ring-opening of D-A cyclopropanes is a recognized strategy for accessing 1,3-bifunctionalized compounds. nih.gov
In a representative system, a copper(II)/trisoxazoline (TOX) complex catalyzes the asymmetric ring-opening of D-A cyclopropanes with 1,3-cyclodiones acting as nucleophiles. nih.govresearchgate.net These reactions produce enantioenriched γ-hydroxybutyric acid derivatives in good yields and with high enantiomeric excesses (ee). nih.gov The reaction proceeds under mild conditions, demonstrating the utility of this method for constructing chiral molecules. researchgate.net A gram-scale reaction has been demonstrated, highlighting the potential for practical applications. nih.gov
Table 2: Asymmetric Ring-Opening of D-A Cyclopropanes with 1,3-Cyclodiones
| D-A Cyclopropane Substituent | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | 1,3-Cyclohexanedione | Cu(OTf)₂ / L4 (Trisoxazoline) | 85 | 99 | nih.gov |
| 4-Methylphenyl | 1,3-Cyclohexanedione | Cu(OTf)₂ / L4 (Trisoxazoline) | 93 | 99 | nih.gov |
| 4-Methoxyphenyl | 1,3-Cyclohexanedione | Cu(OTf)₂ / L4 (Trisoxazoline) | 91 | 99 | nih.gov |
| 2-Thienyl | 1,3-Cyclohexanedione | Cu(OTf)₂ / L4 (Trisoxazoline) | 70 | 97 | nih.gov |
Radical reactions provide an alternative pathway for the ring-opening of cyclopropane derivatives. These processes typically involve the formation of a cyclopropylcarbinyl radical, which undergoes rapid ring-opening due to the release of ring strain. nih.govresearchgate.net The reaction can be initiated by the addition of a radical species to one of the activating groups or through a single electron transfer (SET) process. researchgate.net
For example, oxidative radical ring-opening and cyclization of methylenecyclopropanes (MCPs) can be initiated by various radical precursors. nih.gov An acyl radical can add to the double bond of an MCP, forming a benzyl (B1604629) radical intermediate. Subsequent ring-opening of this intermediate generates an alkyl radical that can undergo further reactions like intramolecular cyclization. nih.gov While direct studies on this compound are specific, the principles of radical-mediated ring-opening of strained rings are well-established and applicable. nih.govresearchgate.net
Cycloaddition Reactions
The 1,3-dipole generated from the ring-opening of this compound is a valuable intermediate for various cycloaddition reactions, enabling the construction of five-, six-, and seven-membered rings.
The three-carbon backbone of the opened cyclopropane can react with components of varying lengths to form different ring sizes.
[3+2] Cycloaddition: This is the most common pathway, where the 1,3-dipole reacts with a two-atom component (dipolarophile), such as an alkene or alkyne, to form a five-membered ring. researchgate.netresearchgate.net This reaction is a cornerstone for the synthesis of numerous heterocyclic and carbocyclic systems. researchgate.net
[3+3] Cycloaddition: The formation of six-membered rings via a formal [3+3] cycloaddition is also a valuable transformation. nih.gov This process involves the reaction of the three-carbon cyclopropane-derived unit with a three-atom synthon. Stepwise [3+3] cycloadditions, in particular, have emerged as a powerful methodology for synthesizing a wide variety of heterocyclic compounds. nih.gov
[4+3] Cycloaddition: While less common, the opened cyclopropane can potentially participate as the three-carbon component in [4+3] cycloadditions to form seven-membered rings, though this reactivity is more established for other systems.
These cycloadditions expand the synthetic utility of D-A cyclopropanes far beyond simple ring-opening, allowing for the rapid assembly of complex cyclic frameworks.
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful reaction for forming five-membered heterocycles. wikipedia.orgorganic-chemistry.org The reaction between a 1,3-dipole and a dipolarophile is typically a concerted, pericyclic process involving a six-electron transition state. wikipedia.orgorganic-chemistry.org
Once this compound undergoes ring-opening to form the carbonyl ylide (a type of 1,3-dipole), it can react with various dipolarophiles. wikipedia.org The regioselectivity and stereoselectivity of these cycloadditions can often be predicted using Frontier Molecular Orbital (FMO) theory, which considers the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product, which is strong evidence for a concerted mechanism. frontiersin.org
Annulative Ring-Closure Cascade Reactions
The unique electronic nature of D-A cyclopropanes like this compound makes them excellent substrates for cascade reactions, where a sequence of intramolecular reactions leads to the formation of complex cyclic structures in a single synthetic operation. These annulative ring-closure cascades are particularly valuable for the efficient synthesis of carbo- and heterocyclic scaffolds. rsc.org
In the context of D-A cyclopropanes, these cascades are often initiated by the nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to a ring-opened zwitterionic intermediate. This intermediate can then be trapped intramolecularly to form a new ring system. The reaction of D-A cyclopropanes with various nucleophiles, including amines, has been shown to be an effective method for the synthesis of nitrogen-containing heterocycles. acs.orgorganic-chemistry.orgfrontiersin.org
While specific studies on this compound are not extensively documented in this exact cascade, the reactivity of analogous donor-acceptor cyclopropanes provides a strong indication of its potential. For instance, the reaction of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines, catalyzed by nickel complexes, leads to the formation of chiral γ-substituted γ-amino acid derivatives. acs.org These products can be further transformed into multifunctionalized piperidines and γ-lactams. acs.org
A plausible annulative ring-closure cascade involving this compound and an amine would likely proceed through the initial nucleophilic addition of the amine to the cyclopropane ring, followed by a series of cyclization and condensation steps to afford a heterocyclic product. The benzoyl and ester groups would play a crucial role in activating the cyclopropane ring and influencing the regioselectivity of the initial attack.
Table 1: Examples of Annulative Ring-Closure Reactions with Donor-Acceptor Cyclopropanes
| Donor-Acceptor Cyclopropane | Nucleophile | Catalyst/Conditions | Product Type | Reference |
| 2-Arylcyclopropane-1,1-dicarboxylates | Indoles | Ytterbium triflate | Tricyclic indoline (B122111) frameworks | nih.gov |
| 2-Substituted cyclopropane-1,1-dicarboxylates | Aliphatic amines | Ni-catalyst with chiral In-TOX ligand | Chiral γ-amino acid derivatives | acs.org |
| Donor-acceptor cyclopropanes | Tropothione | N/A | Cycloheptatriene fused thiopyrans | researchgate.net |
C-H Functionalization of Cyclopropyl Moieties
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates. The C(sp³)–H bonds of cyclopropane rings, while generally considered inert, can be activated and functionalized using transition metal catalysts, often with the aid of a directing group. rsc.orgnih.gov
Palladium-catalyzed C-H functionalization has been successfully applied to cyclopropane derivatives. nih.govnih.govnih.gov In these reactions, a directing group, typically a coordinating heteroatom-containing functionality within the substrate, positions the palladium catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.orgnih.gov
For this compound, both the benzoyl and the ethyl carboxylate moieties have the potential to act as directing groups. The carbonyl oxygen of the benzoyl group or the ester could coordinate to a palladium catalyst, directing the C-H activation to one of the methylene (B1212753) C-H bonds of the cyclopropane ring. While specific examples of C-H functionalization on this compound are not prevalent in the literature, studies on similar systems demonstrate the feasibility of this approach. For example, palladium-catalyzed C-H functionalization of cyclopropanes bearing oxazoline, oxime ether, and pyridine (B92270) directing groups has been reported to yield products of 2° sp³ C-H functionalization. nih.gov Furthermore, the use of amino acid amides as chiral bidentate directing groups has enabled the asymmetric C-H functionalization of cyclopropanes. rsc.org
Table 2: Examples of Directing Group-Assisted C-H Functionalization of Cyclopropanes
| Substrate | Directing Group | Catalyst | Functionalization | Reference |
| Cyclopropylcarboxamides | N-arylcarboxamide | Pd(II) | Arylation | nih.gov |
| Cyclopropylmethylamines | Tertiary alkylamine | Pd(II) | Arylation | chemrxiv.org |
| Aminocyclopropanes | Carbamate | Rh(I) | Carbonylative C-C bond activation | acs.org |
| Cyclopropanes with oxazoline | Oxazoline | Pd(II) | Acetoxylation | nih.gov |
Investigating Mechanistic Pathways through Kinetic and Spectroscopic Studies
Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. The reactions of donor-acceptor cyclopropanes are generally believed to proceed through polar intermediates, and their mechanistic pathways can be elucidated through a combination of kinetic and spectroscopic studies. uwo.ca
The ring-opening of D-A cyclopropanes can be initiated by Lewis acids or nucleophiles, leading to the formation of a zwitterionic intermediate. nih.govresearchgate.net The fate of this intermediate determines the final product, which can result from direct trapping by a nucleophile, or by participating in subsequent intramolecular cyclization or rearrangement steps.
Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the species involved in this step. For instance, by systematically varying the concentrations of the reactants and catalyst and monitoring the reaction rate, the reaction order with respect to each component can be determined. This information helps in formulating a plausible rate law and, by extension, a reaction mechanism. While specific kinetic studies on reactions of this compound are scarce, kinetic analysis of similar systems, such as the ring-opening metathesis polymerization of norbornenyl monomers, has been instrumental in determining the rate-determining step to be the formation of the metallacyclobutane ring. nsf.gov
Spectroscopic techniques are indispensable for the direct observation and characterization of reactive intermediates. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect and structurally elucidate transient intermediates that may not be isolable. For example, in the study of cycloaddition reactions of D-A cyclopropanes, spectroscopic data has been used to establish the structures of the resulting cycloadducts. researchgate.net Furthermore, crossover experiments can provide evidence for or against the involvement of intermolecular pathways and the formation of free intermediates. uwo.ca The formation of electron donor-acceptor (EDA) complexes in some reactions of D-A cyclopropanes has also been investigated through mechanistic studies. rsc.org
Synthetic Utility and Applications of Ethyl 1 Benzoylcyclopropanecarboxylate in Advanced Organic Synthesis
Role as a Precursor for Complex Molecular Architectures
The inherent ring strain and the presence of electron-withdrawing groups in ethyl 1-benzoylcyclopropanecarboxylate make it an excellent precursor for the synthesis of complex molecular architectures. The controlled ring-opening of the cyclopropane (B1198618) core provides access to linear carbon chains with multiple functional groups, which can then be elaborated into more intricate structures.
The reactivity of donor-acceptor cyclopropanes, such as this compound, is well-documented. The benzoyl and ethyl carboxylate moieties act as acceptor groups, polarizing the cyclopropane ring and facilitating nucleophilic attack. This property allows for the regioselective cleavage of the C2-C3 bond, leading to the formation of a 1,5-dicarbonyl system upon reaction with various nucleophiles. This intermediate can then undergo further transformations to yield polycyclic and highly functionalized molecules.
Table 1: Representative Transformations of this compound
| Reagent/Catalyst | Reaction Type | Product Type |
| Lewis Acids (e.g., TiCl₄, SnCl₄) | Friedel-Crafts type reaction | Substituted indenes and other carbocycles |
| Nucleophiles (e.g., amines, thiols) | Ring-opening | Functionalized 1,5-dicarbonyl compounds |
| Dienes | [3+2] Cycloaddition | Cyclopentane (B165970) derivatives |
The ability to generate diverse and complex scaffolds from a relatively simple starting material underscores the importance of this compound in synthetic organic chemistry.
Application in Natural Product Total Synthesis
The strategic application of this compound has been demonstrated in the total synthesis of several natural products. Its utility lies in its capacity to introduce key structural motifs and stereocenters in a controlled manner. The cyclopropane ring can serve as a latent functionality, which is unmasked at a later stage of the synthesis to construct a crucial part of the natural product's core structure.
While specific examples detailing the use of this compound in total synthesis are not extensively documented in readily available literature, the broader class of donor-acceptor cyclopropanes has been instrumental in the synthesis of various alkaloids, terpenes, and polyketides. cjcatal.comnih.govrsc.org For instance, the ring-opening of a suitably substituted cyclopropane can provide a linear precursor with the correct stereochemistry for subsequent cyclization to form the core of a natural product. The benzoyl and ester functionalities can be further manipulated to install additional complexity.
Development of Chiral Molecules and Functionalized Carbon Scaffolds
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and this compound can be a valuable tool in this endeavor. Asymmetric reactions involving this substrate can lead to the formation of chiral building blocks with high enantiomeric excess.
One approach involves the use of chiral catalysts to mediate the ring-opening or cycloaddition reactions of the cyclopropane. For example, a chiral Lewis acid could coordinate to one of the carbonyl groups, directing the nucleophilic attack to one face of the molecule and thereby establishing a new stereocenter. Alternatively, the ester moiety can be derived from a chiral alcohol, which can direct the stereochemical outcome of subsequent transformations. cjcatal.comambeed.com
The resulting chiral, functionalized carbon scaffolds are valuable intermediates for the synthesis of a wide range of biologically active molecules.
Synthesis of Heterocyclic and Carbocyclic Systems
This compound is a powerful precursor for the synthesis of a variety of heterocyclic and carbocyclic systems. The reactivity of the strained ring allows for its participation in various cycloaddition and annulation reactions.
Synthesis of Heterocycles:
Pyrroles and Pyridines: Reaction with primary amines can lead to the formation of substituted pyrroles through a cascade of ring-opening, condensation, and cyclization reactions. Similarly, reaction with ammonia (B1221849) or its equivalents can provide access to dihydropyridine (B1217469) derivatives, which can be oxidized to the corresponding pyridines. cjcatal.commdpi.com
Furans and Dihydrofurans: Treatment with nucleophilic oxygen species can initiate a ring-opening cascade to furnish highly substituted furans and dihydrofurans.
Thiophenes: In a similar vein, sulfur nucleophiles can be employed to construct thiophene (B33073) rings.
Synthesis of Carbocycles:
Cyclopentanes: [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, provide a direct route to functionalized cyclopentane and cyclopentene (B43876) derivatives.
Indenes and other fused systems: Intramolecular Friedel-Crafts type reactions, catalyzed by Lewis acids, can be used to construct fused carbocyclic systems such as indenes.
Table 2: Cycloaddition Reactions of this compound
| Reactant | Reaction Type | Product Heterocycle/Carbocycle |
| Alkenes | [3+2] Cycloaddition | Cyclopentanes |
| Alkynes | [3+2] Cycloaddition | Cyclopentenes |
| Amines | Ring-opening/Cyclization | Pyrroles, Dihydropyridines |
| Thiourea (B124793) | Ring-opening/Cyclization | Thiophenes |
Derivatization to Amino Acids and Other Relevant Scaffolds
The functional group handles present in this compound allow for its derivatization into valuable building blocks such as amino acids. The introduction of a nitrogen-containing group, followed by manipulation of the carbonyl functionalities, can lead to the synthesis of non-proteinogenic amino acids.
For instance, a Curtius or Hofmann rearrangement of a carboxylic acid derived from the ester group could install an amine functionality. Alternatively, a reductive amination of the benzoyl ketone could also serve as a route to introduce a nitrogen atom. The resulting amino ester could then be hydrolyzed to the corresponding amino acid. These unnatural amino acids are of significant interest in medicinal chemistry for the development of peptidomimetics and other bioactive compounds. nih.govchemicalbook.comijirset.com
Utility in Cascade Reaction Design
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This compound is an ideal substrate for the design of such reactions. cjcatal.comorganic-chemistry.org
The initial ring-opening of the cyclopropane can trigger a sequence of subsequent reactions. For example, the 1,5-dicarbonyl intermediate formed upon nucleophilic attack can undergo an intramolecular aldol (B89426) or Michael reaction, leading to the rapid construction of complex cyclic systems. The design of these cascade sequences allows for a significant increase in molecular complexity in a single step, adhering to the principles of green and sustainable chemistry.
The versatility of this compound in these cascade processes highlights its potential for the efficient synthesis of a wide range of complex organic molecules.
Theoretical and Computational Chemistry Studies on Ethyl 1 Benzoylcyclopropanecarboxylate
Density Functional Theory (DFT) for Structural Optimization and Electronic Characterization
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for the structural optimization and electronic characterization of organic molecules like Ethyl 1-Benzoylcyclopropanecarboxylate. The process begins with the construction of an initial molecular geometry, which is then optimized to find the lowest energy conformation on the potential energy surface.
During structural optimization, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(2d,2p)), are employed to calculate the forces on each atom and iteratively adjust their positions until a minimum energy structure is reached. nih.govnih.gov This process yields crucial geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to characterize the molecule. These properties are derived from the molecule's electronic wavefunction and provide a detailed picture of its reactivity and stability. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. NBO analysis provides information about charge distribution on individual atoms, revealing the locations of positive and negative charge accumulation within the molecule. nih.gov This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Represents the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values would require dedicated DFT calculations for this compound.
Mechanistic Probing via Computational Chemistry
Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reaction mechanisms. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This level of detail is often inaccessible through experimental means alone.
Computational studies can also elucidate the role of catalysts in a reaction. For example, in a metal-catalyzed reaction, DFT calculations can model the interaction of this compound with the catalyst, revealing how the catalyst lowers the activation energy. researchgate.net The influence of the solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution. dergipark.org.tr
Table 2: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials, including this compound. |
| Transition State 1 | +15.2 | The energy maximum on the path from reactants to the intermediate. |
| Intermediate | -5.8 | A transient species formed during the reaction. |
| Transition State 2 | +10.5 | The energy maximum on the path from the intermediate to the products. |
| Products | -12.3 | The final products of the reaction. |
Note: This table presents a hypothetical energy profile to illustrate how computational chemistry can be used to probe reaction mechanisms. The values are not based on actual calculations for a specific reaction of this compound.
Predicting Reactivity and Selectivity through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. For this compound, these calculations can identify the most reactive sites within the molecule and predict the outcome of reactions with various reagents.
Local reactivity descriptors, such as Fukui functions, pinpoint the specific atoms or regions within a molecule that are most likely to participate in a chemical reaction. nih.gov The Fukui function identifies sites that are most susceptible to nucleophilic attack, electrophilic attack, or radical attack. This information is invaluable for predicting the regioselectivity of a reaction, where a reagent can add to multiple possible positions on a molecule. researchgate.net
In addition to predicting reactivity, quantum chemical calculations can also be used to understand and predict stereoselectivity. In reactions where multiple stereoisomers can be formed, calculations can determine the relative energies of the transition states leading to each stereoisomer. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This approach is particularly useful in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. researchgate.net
Table 3: Illustrative Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Interpretation |
| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | A measure of the molecule's resistance to changes in its electron distribution. |
| Electrophilicity Index (ω) | 3.66 eV | A global measure of the molecule's electrophilic character. |
Note: The values in this table are for illustrative purposes and are based on general principles of conceptual DFT. They would need to be confirmed by specific quantum chemical calculations for this compound.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Cyclopropanation and Transformations
The synthesis and functionalization of cyclopropane (B1198618) rings are central to the utilization of compounds like ethyl 1-benzoylcyclopropanecarboxylate. A significant area of research is the development of novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope for cyclopropanation reactions. Transition metal catalysis, particularly with rhodium and palladium, has been at the forefront of these advancements.
Rhodium-based catalysts, for instance, have demonstrated remarkable efficacy in the enantioselective cyclopropanation of electron-deficient alkenes. nih.govrsc.org Chiral dirhodium carboxylates can facilitate the asymmetric transfer of carbene fragments, enabling the synthesis of optically active cyclopropane derivatives. While direct studies on the synthesis of this compound using these newer rhodium catalysts are not extensively documented, the principles underlying their reactivity suggest a high potential for their application in its stereocontrolled synthesis.
Palladium catalysis has opened new avenues for the transformation of cyclopropane-containing molecules. nih.govnih.govsemanticscholar.org Palladium-catalyzed cross-coupling reactions, for example, could potentially be adapted for the functionalization of a suitably modified this compound, allowing for the introduction of various aryl, vinyl, or alkyl groups. youtube.com Furthermore, palladium-catalyzed rearrangement reactions of vinylcyclopropanes to cyclopentene (B43876) derivatives highlight the potential for ring-expansion strategies starting from derivatives of this compound. nih.govsemanticscholar.org
Below is a table summarizing representative catalytic systems applicable to the synthesis and transformation of cyclopropane derivatives:
| Catalyst Type | Reaction Type | Potential Application for this compound |
| Chiral Rhodium(II) Carboxylates | Asymmetric Cyclopropanation | Enantioselective synthesis of chiral analogs. |
| Palladium(0)/Phosphine Ligands | Cross-Coupling Reactions | Functionalization of the cyclopropane ring or benzoyl moiety. |
| Palladium(0) Complexes | Rearrangement of Vinylcyclopropanes | Synthesis of cyclopentene derivatives from vinylated precursors. |
| Engineered Hemoproteins | Asymmetric Cyclopropanation | Biocatalytic synthesis of chiral cyclopropane cores. nih.gov |
Expanding the Scope of Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent a highly efficient strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. beilstein-journals.orgnih.gov The diverse reactivity of the functional groups in this compound makes it an attractive candidate for the design of novel cascade and multicomponent processes.
The presence of a ketone, an ester, and a strained cyclopropane ring offers multiple sites for sequential reactions. For instance, a domino reaction could be initiated by the nucleophilic addition to the ketone, followed by a ring-opening of the cyclopropane ring, and subsequent cyclization to form more complex heterocyclic or carbocyclic systems. While specific examples involving this compound in such sequences are still emerging, the fundamental principles of cascade reaction design strongly support its potential in this area.
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, could also be envisioned. This compound could serve as a key building block, providing a C3-unit with appended benzoyl and ester functionalities to the final product.
Advances in Stereocontrol and Enantioselective Methodologies for Cyclopropane Derivatives
The control of stereochemistry is paramount in the synthesis of biologically active molecules and advanced materials. For cyclopropane derivatives, this involves controlling both the relative (cis/trans) and absolute (enantiomeric) stereochemistry. Significant progress has been made in the development of enantioselective methodologies for the synthesis of chiral cyclopropanes. rsc.orgnih.govwiley-vch.de
One promising approach is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze asymmetric cyclopropanation reactions with high diastereo- and enantioselectivity. nih.gov These biocatalytic methods offer a green and efficient alternative to traditional metal-based catalysts and could potentially be adapted for the synthesis of enantiopure derivatives of this compound.
Chiral transition metal catalysts, particularly those based on rhodium, continue to be a major focus of research for asymmetric cyclopropanation. nih.govrsc.orgnih.gov The development of new chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereocontrol for a wide range of substrates. The application of these advanced catalytic systems to the synthesis of chiral this compound analogs is a promising area for future investigation.
The following table highlights key aspects of stereocontrol in the synthesis of cyclopropane derivatives:
| Methodology | Key Features | Potential for this compound |
| Biocatalysis (Engineered Enzymes) | High enantioselectivity, mild reaction conditions. nih.gov | Synthesis of enantiomerically pure analogs. |
| Chiral Rhodium Catalysis | High diastereo- and enantioselectivity for electron-deficient alkenes. nih.govrsc.org | Controlled synthesis of specific stereoisomers. |
| Substrate-Controlled Diastereoselection | Use of chiral auxiliaries or existing stereocenters to direct the stereochemical outcome. | Synthesis of diastereomerically enriched derivatives. |
Exploration of New Synthetic Applications and Target Molecules
A key driver of research into this compound is the exploration of its utility in the synthesis of novel and valuable target molecules. The unique reactivity of the cyclopropane ring, particularly its propensity for ring-opening reactions, provides access to a variety of linear and cyclic structures. rsc.orgnih.govnih.gov
Ring-opening of the cyclopropane in this compound can lead to 1,3-difunctionalized compounds, which are versatile intermediates in organic synthesis. For example, treatment with Lewis acids or electrophiles can induce ring cleavage to generate intermediates that can be trapped by nucleophiles, leading to a range of functionalized products. nih.gov
Furthermore, the combination of the cyclopropane ring with the other functional groups allows for the design of synthetic routes to more complex targets. For instance, derivatives of this compound could serve as precursors to polycyclic compounds through intramolecular cycloaddition or rearrangement reactions. The palladium-catalyzed rearrangement of dienyl cyclopropanes to functionalized cyclopentenes is a testament to the potential for accessing five-membered ring systems. nih.govsemanticscholar.org The exploration of these transformations will undoubtedly lead to the discovery of new synthetic applications and the efficient construction of novel molecular frameworks.
Q & A
Q. What are the established synthetic methodologies for Ethyl 1-Benzoylcyclopropanecarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclopropanation reactions. A common method involves the pyrolysis of betaine intermediates under controlled vacuum and temperature (e.g., 200°C in a Wood’s metal bath), yielding cyclopropane derivatives like this compound . Key factors affecting yield include:
- Catalyst selection : Transition-metal catalysts (e.g., Rh, Cu) can enhance stereoselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclopropane ring stability.
- Temperature control : Excessive heat may lead to side products like dihydrofuran derivatives . Characterization via NMR (e.g., cyclopropyl proton signals at δ 1.55 ppm) and IR (cyclopropyl C-H stretching at ~1010 cm⁻¹) is critical for validation .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its identification?
- NMR spectroscopy : Distinctive splitting patterns (e.g., doublets for cyclopropyl protons with J = 4.0 Hz) confirm the cyclopropane ring .
- Mass spectrometry : A molecular ion peak at m/z 188 aligns with the compound’s molecular weight .
- IR spectroscopy : Absence of broad O-H stretches (unlike hydroxymethyl analogs) rules out hydroxyl contamination . Cross-validation with authentic samples and computational simulations (e.g., DFT for NMR prediction) reduces misidentification risks .
Advanced Research Questions
Q. What strategies address low yields in large-scale syntheses of this compound?
Scaling challenges arise from inefficient cyclopropanation and thermal decomposition. Mitigation approaches include:
- Continuous flow reactors : Enhance heat dissipation and reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
- Protecting group strategies : For example, tert-butoxycarbonyl (Boc) groups stabilize reactive intermediates during multi-step syntheses . Yield optimization requires iterative DOE (Design of Experiments) to balance temperature, pressure, and catalyst loading .
Q. How do structural modifications (e.g., substituent variations) alter the reactivity of this compound in biological systems?
- Electron-withdrawing groups (e.g., chloro, nitro) on the benzoyl moiety enhance electrophilicity, potentially increasing interactions with enzyme active sites .
- Cyclopropane ring strain : Derivatives with methyl substituents (e.g., Ethyl 2-methylcyclopropanecarboxylate) exhibit altered ring-opening kinetics, affecting drug metabolism profiles . Comparative studies with analogs like Benzyl 1-(ethylamino)cyclopropanecarboxylate (similarity score: 0.92) reveal that amine substituents enhance solubility but reduce metabolic stability .
Q. How can researchers resolve contradictions in spectral data for this compound across studies?
Discrepancies in NMR or IR spectra often stem from:
- Isomeric impurities : Cis/trans isomerism in cyclopropane derivatives requires chiral HPLC for separation .
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals; reporting solvent conditions is mandatory .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate) provides definitive structural proof .
Q. What are the understudied biological activities of this compound, and how can researchers design assays to explore them?
Preliminary data suggest potential as a kinase inhibitor or antimicrobial agent. Experimental design considerations:
- Target selection : Use computational docking (e.g., AutoDock Vina) to prioritize proteins with cyclopropane-binding pockets.
- Assay conditions : Include cytochrome P450 inhibition studies to assess metabolic stability .
- Structure-activity relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl instead of ethyl) to probe steric effects .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to uncharacterized toxicological hazards .
- First aid : Immediate flushing with water for eye/skin exposure, followed by medical consultation .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ester group .
Q. How can researchers leverage computational tools to predict the physicochemical properties of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
